3-Iodobicyclo[3.1.1]heptane

Medicinal Chemistry Bioisosteric Replacement Drug Design

3-Iodobicyclo[3.1.1]heptane (CAS 5164-34-1, molecular weight 234.07 g/mol) is a halogenated derivative of the bicyclo[3.1.1]heptane (BCHep) scaffold, which has recently emerged as a geometrically precise, saturated bioisostere for meta-substituted benzene rings. The bridgehead substituent exit vectors of BCHeps map onto the 120° angle characteristic of meta-substituted arenes, a geometric feature not accurately reproduced by other bridged bicyclic systems.

Molecular Formula C7H11I
Molecular Weight 222.07 g/mol
Cat. No. B12951426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobicyclo[3.1.1]heptane
Molecular FormulaC7H11I
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC1C2CC1CC(C2)I
InChIInChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2
InChIKeyQBBNHEZZPNGHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobicyclo[3.1.1]heptane: A Key Meta-Substituted Arene Bioisostere for Drug Discovery


3-Iodobicyclo[3.1.1]heptane (CAS 5164-34-1, molecular weight 234.07 g/mol) is a halogenated derivative of the bicyclo[3.1.1]heptane (BCHep) scaffold, which has recently emerged as a geometrically precise, saturated bioisostere for meta-substituted benzene rings [1]. The bridgehead substituent exit vectors of BCHeps map onto the 120° angle characteristic of meta-substituted arenes, a geometric feature not accurately reproduced by other bridged bicyclic systems [2]. The iodine atom at the 3-position enables versatile downstream functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, making this compound a strategic synthetic intermediate for the construction of medicinally relevant building blocks [3].

Why Generic Meta-Arene Bioisosteres Cannot Replace 3-Iodobicyclo[3.1.1]heptane


The substitution of 3-iodobicyclo[3.1.1]heptane with other meta-arene bioisosteres or alternative halide-substituted BCHeps is not straightforward due to critical geometric and reactivity constraints. Bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes have been explored as meta-arene surrogates, but their bridgehead substituent vectors (180° and ortho-mimicking angles, respectively) fail to precisely reproduce the ~120° exit vector and ~0° dihedral angle of meta-substituted benzenes, leading to altered molecular recognition and suboptimal target binding [1]. Furthermore, the iodine atom at the bridgehead position offers unique reactivity in iron-catalyzed Kumada cross-coupling that is not achievable with chloro or bromo analogues, as demonstrated by the first general use of iodo-BCHeps as electrophiles in cross-coupling reactions [2].

Quantitative Differentiation Evidence for 3-Iodobicyclo[3.1.1]heptane


Geometric Precision: Exit Vector Angle Matching vs. BCPs and Bicyclo[2.1.1]hexanes

Bicyclo[3.1.1]heptane (BCHep) derivatives, including the 3-iodo compound, possess bridgehead substituent exit vectors of ~120° and a dihedral angle of ~0°, which precisely match the geometry of meta-substituted benzenes. In contrast, the widely used bicyclo[1.1.1]pentane (BCP) scaffold exhibits a 180° exit vector (suitable for para-substitution), while bicyclo[2.1.1]hexanes approximate ortho-substitution geometry but do not exactly mimic meta-substitution [1].

Medicinal Chemistry Bioisosteric Replacement Drug Design

Metabolic Stability Improvement vs. Parent Arene-Containing Drug URB597

The BCHep bioisosteric replacement of the anti-seizure drug URB597 resulted in improved microsomal stability and an improved CYP inhibition profile compared to the corresponding parent arene-containing drug. Similarly, the BCHep analogue of the anticancer drug sonidegib showed comparable ClogP values and improved membrane permeability (Caco-2) versus its meta-phenyl counterpart [1].

Pharmacokinetics Drug Metabolism CYP Inhibition

Scalable Synthetic Accessibility from [3.1.1]Propellane vs. Prior Multi-Step Routes

3-Iodobicyclo[3.1.1]heptane can be accessed via photocatalyzed atom-transfer radical addition (ATRA) of [3.1.1]propellane with alkyl iodides under 456 nm blue light irradiation. The [3.1.1]propellane precursor is synthesized on a multigram scale (26–37% overall yield) in five steps from commercially available ethyl 4-chlorobutanoate [1]. In contrast, prior syntheses of BCHep derivatives relied on ring expansion of BCPs or cyclization of cyclohexane dicarboxylates, which were limited in substrate scope and required lengthy, low-yielding sequences [2].

Synthetic Chemistry Process Chemistry Propellane Chemistry

Cross-Coupling Versatility: First General Use of Iodo-BCHeps as Electrophiles

The iodine substituent in 3-iodobicyclo[3.1.1]heptane enables iron-catalyzed Kumada cross-coupling with aryl Grignard reagents, representing the first general use of iodo-BCHeps as electrophiles in cross-coupling chemistry. This methodology allows for the direct installation of diverse aryl groups at the bridgehead position, a transformation not accessible with the corresponding chloro or bromo analogues under similar conditions [1]. Commercial suppliers offer the compound at 98% purity (e.g., Leyan, product #1550429), which is sufficient for direct use in cross-coupling without additional purification .

Cross-Coupling Kumada Coupling C–C Bond Formation

Optimal Application Scenarios for 3-Iodobicyclo[3.1.1]heptane


Meta-Substituted Arene Bioisostere Synthesis for Drug Discovery

3-Iodobicyclo[3.1.1]heptane serves as a direct precursor for the synthesis of BCHep-based drug analogues through iron-catalyzed Kumada cross-coupling with aryl Grignard reagents. This transformation installs medicinally relevant aryl substituents at the bridgehead position while preserving the precise ~120° exit vector geometry that mimics meta-substituted benzenes [1]. Replacing the planar aryl ring with the saturated BCHep scaffold can improve solubility, membrane permeability, and metabolic stability, as demonstrated for BCHep analogues of sonidegib and URB597 [2].

Diversification of BCHep Chemical Libraries

The iodine atom at the bridgehead position is an ideal handle for rapid diversification via cross-coupling or lithium-halogen exchange/quench strategies, enabling the construction of focused libraries of BCHep derivatives for structure-activity relationship (SAR) studies. This represents a strategic advantage over pre-functionalized BCHep building blocks that require separate synthetic routes for each substituent [1].

Scalable Synthesis of Key Intermediates for Process Chemistry

The development of a multigram-scale synthesis of [3.1.1]propellane and its conversion to BCHep iodides in 6–8 hours under continuous flow conditions [1] positions 3-iodobicyclo[3.1.1]heptane as a viable intermediate for process-scale campaigns. The overall synthetic route requires five steps from commercially available ethyl 4-chlorobutanoate with an overall yield of 26–37% [1], making it suitable for medicinal chemistry support and early preclinical development.

Physicochemical Property Optimization of Lead Compounds

Incorporation of the BCHep scaffold via the 3-iodo intermediate offers a rational strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds, which correlates with improved clinical success rates. The BCHep analogue of sonidegib exhibited comparable ClogP to the parent drug while showing improved membrane permeability (Caco-2), consistent with the higher Fsp³ character of the saturated scaffold [2].

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